N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a series of condensation reactions. The chlorophenyl group is then introduced via a substitution reaction, followed by the addition of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the chromene core can produce a diol .
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity and specificity, while the hydroxypropyl group can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with different substituents, such as:
- N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide
- N-(3-(4-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-(3-(3-bromophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide .
Uniqueness
What sets N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the chlorophenyl group can enhance its reactivity and biological activity, while the hydroxypropyl group can improve its solubility and bioavailability .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-9-8-16(23)12-4-2-6-14(21)10-12/h2-7,10-11,16,23H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCSKSAKJOAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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